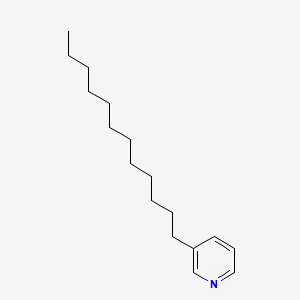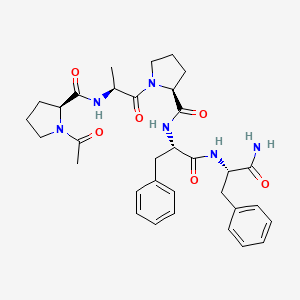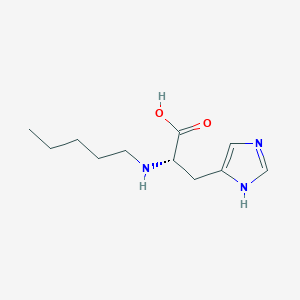
N-Pentyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentyl-L-histidine is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-L-histidine typically involves the alkylation of L-histidine with a pentyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the pentyl group, using reagents such as lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while substitution reactions can yield various N-substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Pentyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its structural similarity to histamine and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Pentyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biochemical processes. The pentyl group may enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: The parent amino acid, known for its role in protein structure and function.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a pentyl group.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
N-Pentyl-L-histidine is unique due to the presence of the pentyl group, which imparts different physicochemical properties compared to other histidine derivatives. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
58813-22-2 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-(pentylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-13-10(11(15)16)6-9-7-12-8-14-9/h7-8,10,13H,2-6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
RLIFGJIMCMUZJE-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
CCCCCNC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



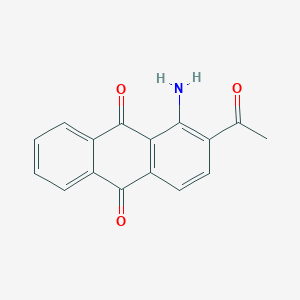

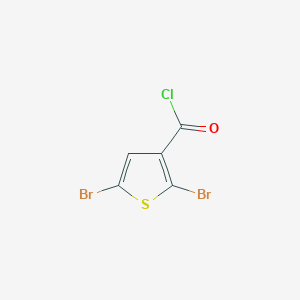
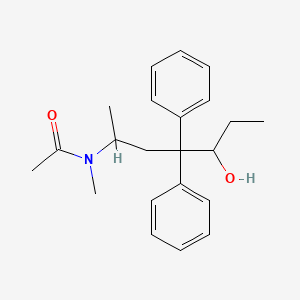
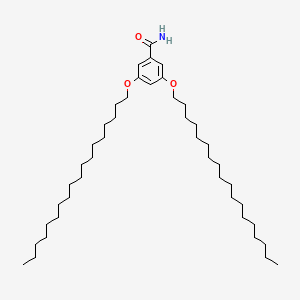
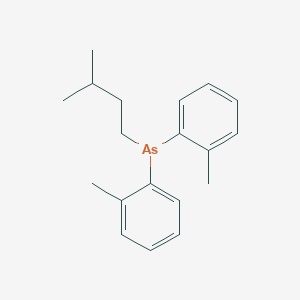


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
